molecular formula C9H9Cl2N3O2 B1621681 3-Amino-N-(3,4-Dichlorophenyl)-3-(Hydroxyimino)Propanamide CAS No. 763031-30-7

3-Amino-N-(3,4-Dichlorophenyl)-3-(Hydroxyimino)Propanamide

Cat. No. B1621681
CAS RN: 763031-30-7
M. Wt: 262.09 g/mol
InChI Key: XJCUNEBJPYZWAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N-(3,4-Dichlorophenyl)-3-(Hydroxyimino)Propanamide, also known as DCPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DCPA is a member of the oxime class of compounds and has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science.

Mechanism of Action

The exact mechanism of action of 3-Amino-N-(3,4-Dichlorophenyl)-3-(Hydroxyimino)Propanamide is not fully understood, but it is believed to involve the inhibition of inflammatory mediators such as cytokines and prostaglandins. Additionally, 3-Amino-N-(3,4-Dichlorophenyl)-3-(Hydroxyimino)Propanamide has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
3-Amino-N-(3,4-Dichlorophenyl)-3-(Hydroxyimino)Propanamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective properties, 3-Amino-N-(3,4-Dichlorophenyl)-3-(Hydroxyimino)Propanamide has been shown to have antifungal and antibacterial activity. It has also been investigated for its potential use as a herbicide, due to its ability to inhibit plant growth.

Advantages and Limitations for Lab Experiments

3-Amino-N-(3,4-Dichlorophenyl)-3-(Hydroxyimino)Propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. However, 3-Amino-N-(3,4-Dichlorophenyl)-3-(Hydroxyimino)Propanamide can be difficult to work with due to its low solubility in water and other common solvents. Additionally, 3-Amino-N-(3,4-Dichlorophenyl)-3-(Hydroxyimino)Propanamide can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 3-Amino-N-(3,4-Dichlorophenyl)-3-(Hydroxyimino)Propanamide. One area of interest is its potential use as a treatment for neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of 3-Amino-N-(3,4-Dichlorophenyl)-3-(Hydroxyimino)Propanamide and to determine its safety and efficacy in human trials. Additionally, 3-Amino-N-(3,4-Dichlorophenyl)-3-(Hydroxyimino)Propanamide's potential as a herbicide and its effects on plant growth warrant further investigation. Finally, 3-Amino-N-(3,4-Dichlorophenyl)-3-(Hydroxyimino)Propanamide's anti-inflammatory properties may have applications in the development of new treatments for a variety of diseases.

Scientific Research Applications

3-Amino-N-(3,4-Dichlorophenyl)-3-(Hydroxyimino)Propanamide has been extensively studied for its potential applications in medicine. It has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Additionally, 3-Amino-N-(3,4-Dichlorophenyl)-3-(Hydroxyimino)Propanamide has been studied for its potential use as a neuroprotective agent, with promising results in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-amino-N-(3,4-dichlorophenyl)-3-hydroxyiminopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3O2/c10-6-2-1-5(3-7(6)11)13-9(15)4-8(12)14-16/h1-3,16H,4H2,(H2,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCUNEBJPYZWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CC(=NO)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399480
Record name 3-Amino-N-(3,4-dichlorophenyl)-3-(hydroxyimino)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-(3,4-Dichlorophenyl)-3-(Hydroxyimino)Propanamide

CAS RN

763031-30-7
Record name 3-Amino-N-(3,4-dichlorophenyl)-3-(hydroxyimino)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-N-(3,4-Dichlorophenyl)-3-(Hydroxyimino)Propanamide
Reactant of Route 2
3-Amino-N-(3,4-Dichlorophenyl)-3-(Hydroxyimino)Propanamide
Reactant of Route 3
Reactant of Route 3
3-Amino-N-(3,4-Dichlorophenyl)-3-(Hydroxyimino)Propanamide
Reactant of Route 4
Reactant of Route 4
3-Amino-N-(3,4-Dichlorophenyl)-3-(Hydroxyimino)Propanamide
Reactant of Route 5
Reactant of Route 5
3-Amino-N-(3,4-Dichlorophenyl)-3-(Hydroxyimino)Propanamide
Reactant of Route 6
Reactant of Route 6
3-Amino-N-(3,4-Dichlorophenyl)-3-(Hydroxyimino)Propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.